Cas no 202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide)
![N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide structure](https://ja.kuujia.com/scimg/cas/202850-01-9x500.png)
202850-01-9 structure
商品名:N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 化学的及び物理的性質
名前と識別子
-
- N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide
- N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine
- C-12 NBD Ceramide
- C12 NBD Ceramide (d18:1/12:0)
- C12-NBD-ceramide
- N-C12-NBD-D-erythro-Sphingosine
- HY-141575
- N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide
- C12-NBD Ceramide
- CHEBI:143826
- DA-75906
- J-013179
- CS-0181668
- Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-
- CHEMBL2146975
- 202850-01-9
- N-(NBD-Aminolauroyl)ceramide, >=98%
- N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
-
- インチ: InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1
- InChIKey: SNOJCYCOPNIGIK-ULETYAGTSA-N
- ほほえんだ: CCCCCCCCCCCCC/C=C/[C@@H](O)[C@@H](NC(CCCCCCCCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)=O)CO
計算された属性
- せいみつぶんしりょう: 659.46218468g/mol
- どういたいしつりょう: 659.46218468g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 47
- 回転可能化学結合数: 31
- 複雑さ: 828
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 10.6
- トポロジー分子極性表面積: 166Ų
じっけんとくせい
- 濃度: 1 mg/mL (810211C-1mg)
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:−20°C
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥2045.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-5mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 5mg |
¥8556.00 | 2022-04-26 | |
1PlusChem | 1P0028YK-10mg |
Dodecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]- |
202850-01-9 | ≥98% | 10mg |
$1616.00 | 2023-12-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci70262-10mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 10mg |
¥0.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211C-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021325-1mg |
N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-D-erythro-sphingosine,99% |
202850-01-9 | 99% | 1mg |
¥4305 | 2024-05-25 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 810211P-1MG |
C12-NBD Ceramide |
202850-01-9 | 1mg |
¥4987.88 | 2023-11-02 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912035-1mg |
C12 NBD Ceramide (d18:1/12:0) |
202850-01-9 | 98% | 1mg |
¥3,624.00 | 2022-09-02 | |
Larodan | 39-5051-1-1mg |
C12 NBD-Ceramide |
202850-01-9 | >98% | 1mg |
€220.00 | 2025-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-205232-1 mg |
C-12 NBD Ceramide, |
202850-01-9 | >98% | 1mg |
¥2,181.00 | 2023-07-11 |
N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
7. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
202850-01-9 (N-[1-hydroxy-14-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]tetradec-4-en-2-yl]hexadecanamide) 関連製品
- 86701-10-2(C-6 NBD Ceramide)
- 1311314-87-0(isopropyl 4-aminopiperidine-1-carboxylate;hydrochloride)
- 1098635-75-6(3-[(4-hydroxy-2-methylphenyl)carbamoyl]-2-[(2-methylpropyl)amino]propanoic acid)
- 2228622-27-1(tert-butyl N-4-(carbamothioylmethyl)cyclohexylcarbamate)
- 1054-88-2(Spiroxatrine (R 5188))
- 863008-05-3(N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-2-phenoxyacetamide)
- 90433-08-2(1H-Indole, 5-(1H-tetrazol-5-yl)-)
- 2680686-78-4(1-acetyl-octahydro-1H-indole-4-carboxylic acid)
- 153868-35-0(2-(2,4,6-trimethylphenyl)benzoic acid)
- 2228194-81-6(O-{2-methyl-2-5-(trifluoromethyl)furan-2-ylpropyl}hydroxylamine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
